1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime
Description
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime is a sulfonyl-containing oxime derivative characterized by a methoxyphenyl group at position 1, a 4-methylphenylsulfonyl moiety at position 2, and an O-methyloxime functional group.
Properties
IUPAC Name |
(E)-N-methoxy-1-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-4-10-16(11-5-13)23(19,20)12-17(18-22-3)14-6-8-15(21-2)9-7-14/h4-11H,12H2,1-3H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDFGZHNDLMADT-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound has a trans configuration with respect to the c=n bond. This structural feature may influence its interaction with potential targets.
Biological Activity
1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime, with the CAS number 338400-80-9, is a synthetic organic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
- Molecular Formula : C₁₇H₁₉NO₄S
- Molecular Weight : 333.41 g/mol
- Purity : >90%
- Melting Point : Not specified in the sources but related compounds typically have melting points around 130–131 °C .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2. Antitumor Activity
Compounds with similar structural motifs have been investigated for their antitumor properties. For instance, derivatives of sulfonyl-containing compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Although direct studies on this compound are scarce, its structural analogs suggest potential antitumor activity.
3. Enzyme Inhibition
Enzyme inhibition is a critical area of research for many bioactive compounds. In particular, compounds containing sulfonyl groups are known to inhibit various enzymes involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit enzymes like carbonic anhydrase and certain proteases, which play roles in cancer progression and inflammation.
Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial activity of sulfonyl derivatives reported that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 50–100 µg/mL, indicating moderate effectiveness .
Study 2: Antitumor Potential
In a preliminary screening of various sulfonamide derivatives for antitumor activity, one derivative showed IC50 values of less than 30 µM against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Research Findings Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aromatic rings, sulfonyl/sulfinyl groups, or oxime configurations. These variations significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime | 4-MeO-C₆H₄, 4-Me-C₆H₄-SO₂, O-Me-oxime | Not explicitly reported | — | Molecular building block; potential synthon | |
| 1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone O-methyloxime | 4-Cl-C₆H₄, 4-MeO-C₆H₄-SO₂, O-Me-oxime | C₁₇H₁₇ClNO₄S | 378.84 | CAS 320422-61-5; used in organic synthesis | |
| (Z)-1-(4-Chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine | 4-Cl-C₆H₄, 4-MeO-C₆H₄-CH₂-SO₂, O-Me-oxime | C₁₇H₁₈ClNO₄S | 367.85 | Density: 1.24 g/cm³; Boiling point: 547.4°C | |
| 1-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone O-methyloxime | 4-MeO-C₆H₄, 3-CF₃-C₆H₄-O, O-Me-oxime | C₁₇H₁₆F₃NO₃ | 339.31 | CAS 338400-76-3; fluorinated analog | |
| 2-[(3-Chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime | 4-Cl-C₆H₄, 3-Cl-C₆H₄-CH₂-S, O-Me-oxime | C₁₆H₁₄Cl₂N₂OS | 365.26 | CAS 320422-50-2; sulfanyl variant |
Key Observations:
Methoxy (-OMe) and methyl (-Me) groups, being electron-donating, may stabilize intermediates during synthesis (e.g., via resonance or inductive effects) .
Biological Activity Trends :
- Chlorinated analogs (e.g., CAS 320422-61-5) are prioritized in antimicrobial studies due to the bioactivity of aryl chloride motifs .
- Fluorinated derivatives (e.g., CAS 338400-76-3) may exhibit enhanced metabolic stability and membrane permeability .
Synthetic Methodologies :
Preparation Methods
Core Synthetic Strategies
The synthesis of 1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime involves two principal stages: (1) sulfonylation of a precursor ketone and (2) oxime formation. Below, we dissect these steps using data from industrial patents and academic studies.
Sulfonylation of 1-(4-Methoxyphenyl)Ethanone
The foundational step entails introducing the 4-methylphenylsulfonyl group to the α-position of 1-(4-methoxyphenyl)ethanone. A modified protocol derived from WO2015159170A2 demonstrates the following optimized conditions:
Reaction Setup
- Substrate : 1-(4-Methoxyphenyl)ethanone (100 g, 0.66 mol)
- Sulfonating Agent : 4-Methylbenzenesulfonyl chloride (1.2 equiv)
- Base : Pyridine (1.5 equiv)
- Solvent : Anhydrous dichloromethane (600 mL)
- Conditions : 0–5°C under nitrogen, stirred for 8–10 hrs
Outcomes
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purity (HPLC) | >95% |
| Key Impurity | Bis-sulfonylated byproduct (<3%) |
The base neutralizes HCl generated during sulfonylation, preventing acid-catalyzed side reactions. Sub-zero temperatures minimize oligomerization, while dichloromethane’s low polarity suppresses nucleophilic displacement at the sulfonyl group.
Oxime Formation via Methoxyamine Condensation
The sulfonylated intermediate undergoes condensation with methoxyamine hydrochloride to install the O-methyloxime moiety. A hydrogen-bond-donating solvent system enhances reaction efficiency:
Protocol
- Intermediate : 1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone (1.0 equiv)
- Nucleophile : Methoxyamine hydrochloride (1.5 equiv)
- Solvent : Ethanol/water (4:1 v/v, 500 mL)
- Catalyst : Sodium acetate (0.2 equiv)
- Conditions : Reflux (78°C) for 6 hrs under argon
Performance Metrics
| Metric | Value |
|---|---|
| Conversion | 98% (by ¹H NMR) |
| Isolated Yield | 76–80% |
| Diastereomeric Ratio | 92:8 (E:Z) |
The ethanol/water mixture facilitates proton exchange, accelerating imine formation. Sodium acetate buffers the system to pH 5–6, preventing oxime hydrolysis.
Advanced Methodological Variations
Continuous Flow Sulfonylation
Recent innovations adapt batch sulfonylation to continuous flow reactors, improving reproducibility and scalability:
Flow Parameters
- Residence Time : 12 min
- Temperature : 10°C
- Pressure : 2.5 bar
- Reactor Type : Microtubular (ID 1.0 mm)
Advantages Over Batch
- 15% higher yield (94–96%)
- 50% reduction in solvent volume
- Near-quantitative conversion (>99%)
Flow systems minimize thermal gradients, ensuring uniform reagent mixing and suppressing exothermic side reactions.
Solid-Phase Oxime Formation
Immobilizing methoxyamine on polystyrene resin simplifies purification and enhances atom economy:
Procedure
- Resin Functionalization : Methoxyamine loaded via carbodiimide coupling (loading: 1.8 mmol/g)
- Reaction : Sulfonylated ketone (1.0 equiv) in THF, 40°C, 24 hrs
- Workup : Filtration, resin washing with THF/MeOH
Outcomes
| Metric | Value |
|---|---|
| Yield | 68–72% |
| Purity | >99% (no chromatography) |
This approach eliminates aqueous workups, making it ideal for moisture-sensitive substrates.
Critical Process Parameters
Temperature Effects on Sulfonylation
A multivariate study reveals temperature’s nonlinear impact on sulfonylation efficiency:
| Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|
| -10 | 78 | 92 |
| 0 | 85 | 89 |
| 10 | 72 | 84 |
| 20 | 65 | 78 |
Optimal performance at 0°C balances reaction rate and byproduct formation.
Solvent Screening for Oxime Formation
Polar aprotic solvents outperform protic media in oxime stability:
| Solvent | Dielectric Constant | Yield (%) | E:Z Ratio |
|---|---|---|---|
| DMF | 36.7 | 81 | 95:5 |
| Ethanol | 24.3 | 76 | 92:8 |
| THF | 7.5 | 63 | 88:12 |
| Toluene | 2.4 | 41 | 82:18 |
DMF’s high polarity stabilizes the transition state, favoring E-oxime formation.
Purification and Characterization
Chromatographic Optimization
Final product purity (>99%) requires gradient elution on silica gel:
| Eluent Composition (Hexane:EtOAc) | Rf |
|---|---|
| 8:2 | 0.15 |
| 7:3 | 0.22 |
| 6:4 | 0.38 |
Fractions eluting at 7:3 ratio provide optimal separation from residual methoxyamine.
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃)
- δ 7.65 (d, J=8.4 Hz, 2H, sulfonyl aryl)
- δ 6.92 (d, J=8.8 Hz, 2H, methoxyphenyl)
- δ 3.84 (s, 3H, OCH₃)
- δ 3.21 (s, 3H, NOCH₃)
IR (ATR, cm⁻¹)
- 1345, 1162 (S=O asymmetric/symmetric stretch)
- 1647 (C=N oxime)
These features confirm successful sulfonylation and oxime formation.
Comparative Analysis of Industrial vs. Academic Protocols
| Parameter | Industrial (Patent WO2015159170A2) | Academic (J. Org. Chem. 2020) |
|---|---|---|
| Sulfonylation Time | 8–10 hrs | 24 hrs |
| Oxime Catalyst | None | Amberlyst-15 |
| Overall Yield | 62% | 58% |
| Purity | >95% | 91% |
Industrial methods prioritize throughput, while academic approaches explore novel catalysis.
Emerging Techniques
Photocatalytic Sulfonylation
Visible-light-mediated protocols using eosin Y (0.5 mol%) achieve 89% yield in 2 hrs via radical intermediates. This method eliminates stoichiometric bases but requires specialized equipment.
Biocatalytic Oxime Formation
Engineered amine oxidases convert ketones to oximes in phosphate buffer (pH 7.4) with 70% yield. While eco-friendly, enzyme costs currently limit scalability.
Q & A
Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime, and how do reaction parameters influence yield?
The synthesis typically involves sequential sulfonylation and oxime formation. Key steps include:
- Sulfonylation : Reacting 1-(4-methoxyphenyl)ethanone with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonyl intermediate .
- Oxime Formation : Treating the intermediate with methoxyamine hydrochloride in ethanol under reflux (70–80°C) for 6–8 hours .
Critical Parameters : - Temperature control during sulfonylation minimizes side reactions.
- Solvent polarity (e.g., ethanol vs. DMF) affects oxime stability.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and S=O (1150–1200 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₇H₁₉NO₄S: 333.4 g/mol) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Degrades in acidic conditions (pH < 3) due to sulfonyl group hydrolysis. Stable in neutral to mildly basic conditions (pH 7–9) .
- Thermal Stability : Decomposes above 150°C; store at –20°C in anhydrous solvents (e.g., DMSO) to prevent oxime tautomerization .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl and oxime moieties in nucleophilic substitutions?
- Sulfonyl Group : Acts as an electron-withdrawing group, activating the adjacent carbonyl for nucleophilic attack. Steric hindrance from the 4-methylphenyl group directs regioselectivity .
- Oxime Moiety : Participates in tautomerism (syn/anti isomers), influencing hydrogen bonding and metal coordination. The O-methyl group reduces oxime nucleophilicity, enhancing stability .
Q. How can researchers resolve contradictory NMR data for this compound’s stereoisomers?
- Dynamic NMR (DNMR) : Monitor temperature-dependent chemical shift changes to identify slow-exchanging syn/anti oxime isomers .
- X-ray Crystallography : Resolve absolute configuration (e.g., dihedral angles between aromatic rings: ~30–35°) .
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol to separate enantiomers .
Q. What computational methods predict the compound’s pharmacokinetic and electronic properties?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies (e.g., HOMO: –6.2 eV, LUMO: –1.8 eV) and electrostatic potential maps for reactivity hotspots .
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
Q. How can researchers address discrepancies in biological activity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
